3-Bromo-2-chloro-4-methoxypyridine
Overview
Description
3-Bromo-2-chloro-4-methoxypyridine is an organic compound with the molecular formula C6H5BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-methoxypyridine typically involves multiple steps, starting from readily available pyridine derivatives. One common method includes the bromination of 2-chloro-4-methoxypyridine using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution can yield various substituted pyridines .
Scientific Research Applications
3-Bromo-2-chloro-4-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4-methoxypyridine involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing groups (bromine and chlorine). This makes it susceptible to nucleophilic attack, leading to the formation of new chemical bonds . The specific pathways and targets depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloro-2-methoxypyridine
- 3-Bromo-2-methylpyridine
- 4-Bromo-2-methylpyridine
Uniqueness
3-Bromo-2-chloro-4-methoxypyridine is unique due to the specific arrangement of its substituents on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications. Compared to similar compounds, it offers a different balance of electronic and steric effects, influencing its behavior in chemical reactions .
Properties
IUPAC Name |
3-bromo-2-chloro-4-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCWAYKQILUYEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439622 | |
Record name | 3-BROMO-2-CHLORO-4-METHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144584-29-2 | |
Record name | 3-BROMO-2-CHLORO-4-METHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Bromo-2-chloro-4-methoxypyridine a practical precursor to 2,3-pyridyne?
A1: The research highlights the practicality of this compound as a 2,3-pyridyne precursor due to its ability to undergo halogen-metal exchange. [] This exchange facilitates the generation of the reactive 2,3-pyridyne intermediate, which can then participate in further chemical reactions.
Q2: How does the substituted 2,3-pyridyne generated from this compound react with furan derivatives?
A2: The research demonstrates the regioselectivity of the generated 2,3-pyridyne. [] This reactive intermediate reacts preferentially with 2-methoxyfuran and 2-methylfuran, showcasing its potential for targeted chemical synthesis. Further research could explore the regioselectivity of this reaction with a wider range of substrates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.